11-Mercaptoundecyltrimethoxysilane
Overview
Description
11-Mercaptoundecyltrimethoxysilane is an organosilane compound with the chemical formula C14H32O3SSi . It is commonly used as a surface modifier due to its ability to form self-assembled monolayers on various substrates. This compound is particularly valued for its thiol group, which can form strong bonds with metals, and its trimethoxysilane group, which can react with hydroxyl groups on surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Mercaptoundecyltrimethoxysilane typically involves the reaction of a thiol with trimethyl 3-methoxyacrylate . This reaction is carried out under an inert atmosphere, at either room temperature or with heating, and often requires a suitable catalyst to proceed efficiently .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 11-Mercaptoundecyltrimethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The methoxy groups can be hydrolyzed and substituted with hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Hydroxyl-substituted silanes.
Scientific Research Applications
11-Mercaptoundecyltrimethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Mercaptoundecyltrimethoxysilane involves its ability to form covalent bonds with metal surfaces through its thiol group. The trimethoxysilane group can hydrolyze and condense with hydroxyl groups on surfaces, forming a stable siloxane bond. This dual functionality allows it to act as a coupling agent, enhancing the adhesion and compatibility of materials .
Comparison with Similar Compounds
- Hexyltrimethoxysilane (C6)
- Dodecyltrimethoxysilane (C12)
- Octadecyltrimethoxysilane (C18)
Comparison: 11-Mercaptoundecyltrimethoxysilane is unique due to its thiol group, which provides strong bonding capabilities with metals. In contrast, other similar compounds like hexyltrimethoxysilane, dodecyltrimethoxysilane, and octadecyltrimethoxysilane primarily differ in their alkyl chain lengths and lack the thiol functionality. This makes this compound particularly useful in applications requiring strong metal-surface interactions .
Properties
IUPAC Name |
11-trimethoxysilylundecane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3SSi/c1-15-19(16-2,17-3)14-12-10-8-6-4-5-7-9-11-13-18/h18H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRQDUWYYJDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCS)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677397 | |
Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877593-17-4 | |
Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-mercaptoundecyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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